2-Chloro-7-(methoxymethoxy)-10H-phenothiazine
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Overview
Description
2-Chloro-7-(methoxymethoxy)-10H-phenothiazine is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound is characterized by the presence of a chlorine atom at the second position and a methoxymethoxy group at the seventh position on the phenothiazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-(methoxymethoxy)-10H-phenothiazine typically involves the chlorination of phenothiazine followed by the introduction of the methoxymethoxy group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. The methoxymethoxy group can be introduced using methoxymethyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques to ensure high yield and purity. Flow reactors are advantageous as they offer precise control over reaction parameters, improved mixing, and enhanced heat and mass transfer .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7-(methoxymethoxy)-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Phenothiazine sulfoxides or sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Phenothiazine derivatives with substituted nucleophiles.
Scientific Research Applications
2-Chloro-7-(methoxymethoxy)-10H-phenothiazine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-Chloro-7-(methoxymethoxy)-10H-phenothiazine involves interaction with various molecular targets. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit enzymes involved in critical cellular pathways, contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-7-methoxy-3-methylquinoline
- 4-Chloro-7-methoxy-2-methylquinoline
- 2-Chloro-6-ethoxy-3-methylquinoline
Uniqueness
2-Chloro-7-(methoxymethoxy)-10H-phenothiazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxymethoxy group enhances its solubility and reactivity compared to other phenothiazine derivatives .
Properties
IUPAC Name |
2-chloro-7-(methoxymethoxy)-10H-phenothiazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2S/c1-17-8-18-10-3-4-11-14(7-10)19-13-5-2-9(15)6-12(13)16-11/h2-7,16H,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLOTTRGIFDJHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC2=C(C=C1)NC3=C(S2)C=CC(=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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